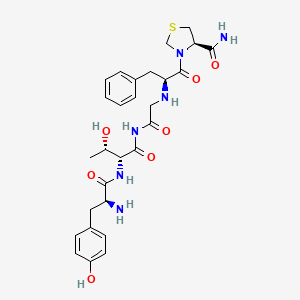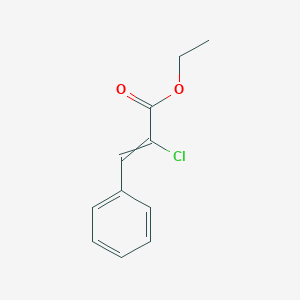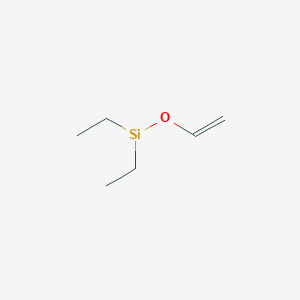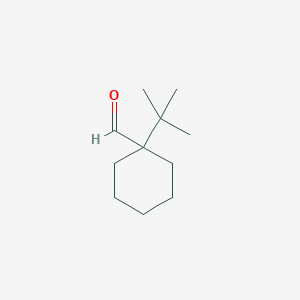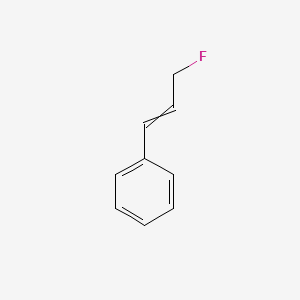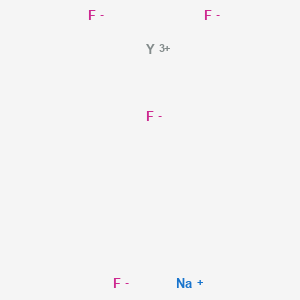
Sodium yttrium fluoride (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium yttrium fluoride (1/1/4), also known as NaYF₄, is a compound composed of sodium, yttrium, and fluoride ions. It is renowned for its unique optical properties, particularly its ability to upconvert infrared light into visible light. This property makes it a valuable material in various scientific and industrial applications, including bioimaging, photonics, and laser technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium yttrium fluoride can be synthesized through various methods, including hydrothermal synthesis, co-precipitation, and solvothermal methods. One common approach involves the hydrothermal treatment of yttrium nitrate and sodium fluoride in the presence of a surfactant, such as oleic acid, at elevated temperatures and pressures . This method allows for the controlled growth of NaYF₄ nanocrystals with specific morphologies and sizes.
Industrial Production Methods: In industrial settings, sodium yttrium fluoride is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide, sodium carbonate, and ammonium fluoride, followed by calcination at temperatures above 500°C. The resulting product is then purified and processed to obtain high-purity NaYF₄ .
Chemical Reactions Analysis
Types of Reactions: Sodium yttrium fluoride undergoes various chemical reactions, including:
Oxidation and Reduction: NaYF₄ can participate in redox reactions, particularly when doped with lanthanide ions such as ytterbium and erbium.
Substitution: The fluoride ions in NaYF₄ can be substituted with other halides or anions, altering its optical and chemical properties.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically carried out using reducing agents such as sodium borohydride or hydrazine.
Substitution: Achieved by reacting NaYF₄ with halide salts or other anionic compounds under controlled conditions.
Major Products: The major products formed from these reactions include doped NaYF₄ compounds with enhanced optical properties, such as increased upconversion efficiency and altered emission spectra .
Scientific Research Applications
Sodium yttrium fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which sodium yttrium fluoride exerts its effects is primarily through its upconversion luminescence. When doped with lanthanide ions, such as ytterbium and erbium, NaYF₄ absorbs low-energy infrared photons and emits higher-energy visible photons. This process involves multiple energy transfer steps between the dopant ions and the host lattice, resulting in the emission of visible light . The molecular targets and pathways involved include the excitation of lanthanide ions and the subsequent energy transfer processes within the crystal lattice .
Comparison with Similar Compounds
Yttrium Fluoride (YF₃): Similar in composition but lacks the sodium component, resulting in different optical properties.
Yttrium Oxide (Y₂O₃): Another yttrium-based compound with distinct chemical and physical properties, used in different applications such as phosphors and ceramics.
Lanthanide-Doped NaYF₄: Variants of NaYF₄ doped with different lanthanide ions, each exhibiting unique luminescent properties.
Uniqueness: Sodium yttrium fluoride is unique due to its exceptional upconversion efficiency and the ability to be doped with various lanthanide ions, allowing for tunable optical properties. This makes it a versatile material for a wide range of applications in scientific research and industry .
Properties
CAS No. |
65453-57-8 |
|---|---|
Molecular Formula |
F4NaY |
Molecular Weight |
187.88922 g/mol |
IUPAC Name |
sodium;yttrium(3+);tetrafluoride |
InChI |
InChI=1S/4FH.Na.Y/h4*1H;;/q;;;;+1;+3/p-4 |
InChI Key |
HQHVZNOWXQGXIX-UHFFFAOYSA-J |
Canonical SMILES |
[F-].[F-].[F-].[F-].[Na+].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


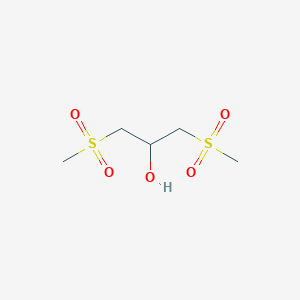
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)

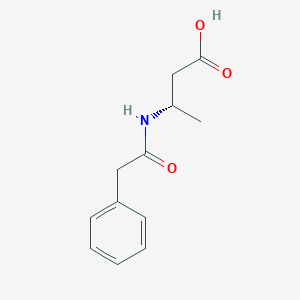


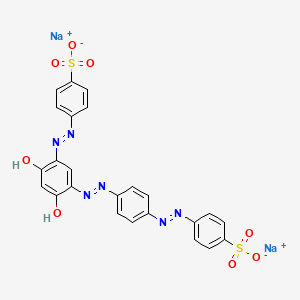
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
